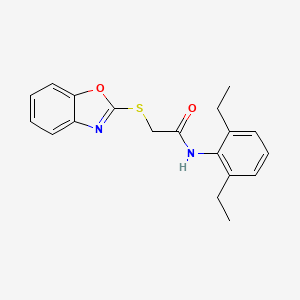
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of a hydroxy group, two methyl groups, a nonadecanoylamino group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The amino groups are acylated with nonadecanoyl chloride in the presence of a base like pyridine to form the nonadecanoylamino groups.
Sulfonation: The benzene ring is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Hydroxylation: The final step involves hydroxylation of the benzene ring using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps as the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nonadecanoylamino group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-oxo-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid.
Reduction: Formation of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonyl chloride.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
Scientific Research Applications
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups can form hydrogen bonds with biological molecules, while the nonadecanoylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxy, methyl, and nonadecanoylamino groups.
4,5-Dimethylbenzenesulfonic acid: Lacks the hydroxy and nonadecanoylamino groups.
3-Hydroxybenzenesulfonic acid: Lacks the methyl and nonadecanoylamino groups.
Uniqueness
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the long nonadecanoylamino chain enhances its hydrophobic interactions, making it distinct from other benzenesulfonic acid derivatives.
Properties
Molecular Formula |
C27H47NO5S |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
3-hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C27H47NO5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)28-26-24(34(31,32)33)21-22(2)23(3)27(26)30/h21,30H,4-20H2,1-3H3,(H,28,29)(H,31,32,33) |
InChI Key |
ITMFCFRXIBIRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C(=C1O)C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12466815.png)

![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
![N-[4-(acetylamino)phenyl]-N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12466846.png)
![3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
![2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12466882.png)
![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)

![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)
